molecular formula C23H20N2O2 B5444440 1,3-dibenzoyl-2-phenylimidazolidine

1,3-dibenzoyl-2-phenylimidazolidine

Cat. No.: B5444440
M. Wt: 356.4 g/mol
InChI Key: DXVFJYWDPVUVHT-UHFFFAOYSA-N
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Description

1,3-Dibenzoyl-2-phenylimidazolidine is an organic compound with the molecular formula C23H24N2. It belongs to the class of imidazolidines, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of two benzoyl groups and one phenyl group attached to the imidazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibenzoyl-2-phenylimidazolidine can be synthesized through various synthetic routes. One common method involves the reaction of benzoyl chloride with 2-phenylimidazolidine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzoyl-2-phenylimidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinones.

    Reduction: Reduction reactions can convert the benzoyl groups to benzyl groups.

    Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Imidazolidinones

    Reduction: 1,3-Dibenzyl-2-phenylimidazolidine

    Substitution: Various substituted imidazolidines depending on the nucleophile used

Scientific Research Applications

1,3-Dibenzoyl-2-phenylimidazolidine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-dibenzoyl-2-phenylimidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibenzyl-2-phenylimidazolidine
  • 1,3-Dibenzoyl-2-methylimidazolidine
  • 1,3-Dibenzoyl-2-ethylimidazolidine

Uniqueness

1,3-Dibenzoyl-2-phenylimidazolidine is unique due to the presence of both benzoyl and phenyl groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.

Properties

IUPAC Name

(3-benzoyl-2-phenylimidazolidin-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c26-22(19-12-6-2-7-13-19)24-16-17-25(21(24)18-10-4-1-5-11-18)23(27)20-14-8-3-9-15-20/h1-15,21H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVFJYWDPVUVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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